chemical properties and stability of 2-nitroso-2,3-dihydro-1H-isoindole
chemical properties and stability of 2-nitroso-2,3-dihydro-1H-isoindole
An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Nitroso-2,3-dihydro-1H-isoindole
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-nitroso-2,3-dihydro-1H-isoindole is not extensively available in the public domain. This guide has been compiled by synthesizing information from closely related analogs, particularly 2-nitroso-2,3-dihydro-1H-isoindol-1-one, and from the established chemistry of N-nitroso compounds. The information herein should be considered a starting point for further experimental validation.
Introduction and Molecular Architecture
2-Nitroso-2,3-dihydro-1H-isoindole, also known as N-nitrosoisoindoline, is a fascinating yet understudied molecule. It belongs to the family of N-nitrosamines, a class of compounds known for their diverse biological activities and as potential nitric oxide (NO) donors. The core structure consists of a bicyclic framework where a benzene ring is fused to a five-membered pyrrolidine-like ring, with a nitroso (-N=O) group attached to the nitrogen atom. This unique arrangement of a nitroso group on a constrained, non-aromatic nitrogen within a larger aromatic system suggests a nuanced reactivity profile that warrants detailed investigation.
The isoindole skeleton itself is a privileged scaffold in medicinal chemistry, appearing in a range of natural products and pharmacologically active compounds. The introduction of the N-nitroso group adds a layer of complexity and potential for tailored chemical reactivity, particularly in the context of controlled nitric oxide release or as a reactive intermediate in organic synthesis.
Synthesis and Spectroscopic Characterization
While a specific, optimized synthesis for 2-nitroso-2,3-dihydro-1H-isoindole is not detailed in the available literature, a logical and well-established synthetic approach would involve the direct nitrosation of the parent heterocycle, 2,3-dihydro-1H-isoindole (isoindoline).
Proposed Synthetic Pathway
The most common and effective method for the synthesis of N-nitroso compounds is the reaction of a secondary amine with a nitrosating agent under acidic conditions.
Experimental Protocol: Synthesis of 2-Nitroso-2,3-dihydro-1H-isoindole
Materials:
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2,3-dihydro-1H-isoindole (Isoindoline)
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl), concentrated and 1 M
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Diethyl ether or Dichloromethane
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deionized water
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Ice bath
Procedure:
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Dissolution: Dissolve 2,3-dihydro-1H-isoindole (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane in a round-bottom flask.
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Acidification: Cool the solution in an ice bath to 0-5 °C. Slowly add an aqueous solution of hydrochloric acid (1 M, 2-3 equivalents) with vigorous stirring.
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Nitrosation: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the cooled, stirred acidic solution of isoindoline over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. The reaction is typically rapid.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
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Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold deionized water, a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature to obtain the crude product.
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Purification: The crude 2-nitroso-2,3-dihydro-1H-isoindole may be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). Due to the potential instability of N-nitroso compounds, purification should be performed promptly and at low temperatures.
Spectroscopic Characterization (Predicted)
Modern spectroscopic methods are essential for the unambiguous structural confirmation of the target compound.
| Property | Predicted Value/Observation |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| ¹H NMR | Aromatic protons (4H, multiplet), two distinct methylene (CH₂) signals (each 2H, likely triplets or complex multiplets due to restricted rotation around the N-N bond). |
| ¹³C NMR | Aromatic carbons, two distinct methylene carbons. |
| IR Spectroscopy | Characteristic N=O stretching vibration around 1430-1500 cm⁻¹, C-N stretching, and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 148.16, with potential fragmentation patterns involving the loss of the NO group. |
Chemical Properties and Stability
The chemical properties of 2-nitroso-2,3-dihydro-1H-isoindole are dictated by the interplay between the isoindole ring system and the N-nitroso functional group.
Reactivity
The nitroso group is electrophilic and can participate in various reactions:
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Reduction: The nitroso group can be reduced to the corresponding hydrazine (2-amino-2,3-dihydro-1H-isoindole).
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Reaction with Nucleophiles: N-nitroso compounds can react with nucleophiles, and this reactivity is often enhanced under acidic conditions.
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Thermal and Photochemical Decomposition: Many N-nitroso compounds are sensitive to heat and light, which can induce decomposition and the release of nitric oxide.
Stability
The stability of N-nitroso compounds is highly variable and is influenced by factors such as pH, temperature, and exposure to light.
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pH-Dependent Stability: N-nitroso compounds can exhibit complex stability profiles with respect to pH. While the nitrosation reaction is acid-catalyzed, strong acidic conditions can also promote denitrosation. Some N-nitroso compounds are more stable at neutral or slightly basic pH. For instance, the stability of some S-nitrosothiols, another class of NO donors, is enhanced at mildly basic pH.
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Decomposition Pathways: Under acidic conditions, N-nitroso compounds can decompose to form highly reactive electrophilic species, such as diazonium ions. This decomposition can be catalyzed by general acids. The decomposition of N-nitroso compounds in acidic aqueous solutions can proceed through concurrent pathways, leading to either denitrosation or deamination.
Potential Applications in Drug Development
The N-nitroso functionality makes 2-nitroso-2,3-dihydro-1H-isoindole a potential candidate as a nitric oxide (NO) donor. NO is a critical signaling molecule in numerous physiological processes, and NO-donating compounds have therapeutic applications. The stability and rate of NO release would be crucial factors in determining its suitability for such applications and would require extensive experimental evaluation.
Safety and Handling
N-nitroso compounds as a class should be handled with caution due to the potential for mutagenicity and carcinogenicity in some members of this family.
General Safety Precautions:
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Handling: All manipulations should be carried out in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dark, and well-ventilated area, away from heat, light, and incompatible materials such as strong oxidizing agents and strong acids.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Nitroso-2,3-dihydro-1H-isoindole represents an intriguing but largely unexplored chemical entity. Based on the established chemistry of its structural components, it is predicted to be a reactive molecule with a notable pH-dependent stability profile. Its synthesis should be achievable through standard nitrosation procedures. The potential for this compound to act as a nitric oxide donor makes it a person of interest for further investigation in medicinal chemistry and drug development. However, it is imperative that future work focuses on the empirical determination of its synthesis, stability, and biological activity to validate the theoretical framework presented in this guide.
Visualizations
Caption: Proposed synthesis of 2-nitroso-2,3-dihydro-1H-isoindole.
Caption: Plausible decomposition pathways in acidic media.
References
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